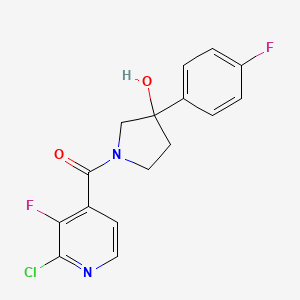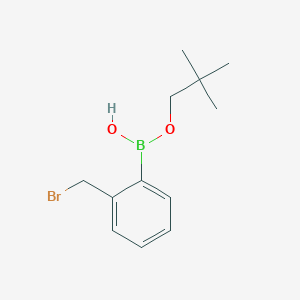
Hidruro de neopentilo (2-(bromometil)fenil)boronato
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is a boron-containing organic compound with the molecular formula C12H18BBrO2 and a molecular weight of 284.99. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions.
Aplicaciones Científicas De Investigación
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate has several scientific research applications:
Organic Synthesis: It is extensively used in the synthesis of complex organic molecules through cross-coupling reactions.
Pharmaceuticals: The compound is utilized in the development of new drugs and therapeutic agents.
Materials Science: It plays a role in the creation of novel materials with unique properties, such as polymers and advanced composites.
Catalysis: The compound is involved in the synthesis of multimetallic assemblies for catalytic applications.
Mecanismo De Acción
Target of Action
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is primarily used as a reagent in organic synthesis . Its primary targets are organic compounds that participate in Suzuki–Miyaura (SM) cross-coupling reactions .
Mode of Action
In SM cross-coupling reactions, the compound interacts with its targets through a process called transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound’s bromomethyl group plays a crucial role in this interaction .
Biochemical Pathways
The compound affects the SM cross-coupling pathway, a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a broad array of diverse molecules .
Result of Action
The molecular and cellular effects of the compound’s action primarily involve the formation of new carbon–carbon bonds . This enables the synthesis of a wide range of organic compounds, contributing to the versatility of the compound as an organic building block .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For instance, the SM cross-coupling reactions are known to be exceptionally mild and functional group tolerant . .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate can be synthesized through various methods. One common approach involves the reaction of neopentyl boronic acid with 2-(bromomethyl)phenylboronic acid under specific conditions to form the desired boronate ester . The reaction typically requires a palladium catalyst and an appropriate base, such as potassium carbonate, in an anhydrous solvent like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
While detailed industrial production methods are not widely documented, the synthesis of neopentyl hydrogen (2-(bromomethyl)phenyl)boronate likely follows similar principles as laboratory-scale synthesis, with optimizations for larger-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: This compound is particularly valuable in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium(II) acetate or palladium(0) complexes are commonly used.
Bases: Potassium carbonate or sodium hydroxide are typical bases employed.
Solvents: Anhydrous solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are preferred.
Major Products Formed
The major products formed from these reactions include various substituted aromatic compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and polymers.
Comparación Con Compuestos Similares
Similar Compounds
Phenylboronic Acid: Another boron-containing compound used in cross-coupling reactions.
Neopentylboronic Acid: Similar in structure but lacks the bromomethyl group, affecting its reactivity and applications.
2-(Bromomethyl)phenylboronic Acid: Shares the bromomethyl group but differs in the overall structure and reactivity.
Uniqueness
Neopentyl hydrogen (2-(bromomethyl)phenyl)boronate is unique due to its combination of the neopentyl and bromomethyl groups, which enhance its reactivity and versatility in organic synthesis. This makes it particularly valuable for creating complex, chiral organic structures and facilitating diverse chemical transformations.
Propiedades
IUPAC Name |
[2-(bromomethyl)phenyl]-(2,2-dimethylpropoxy)borinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BBrO2/c1-12(2,3)9-16-13(15)11-7-5-4-6-10(11)8-14/h4-7,15H,8-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBSMRVSDSPJXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=CC=C1CBr)(O)OCC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BBrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.99 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

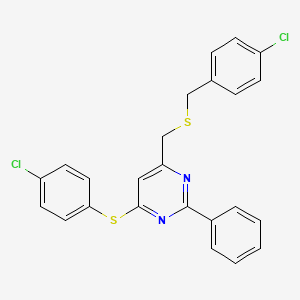
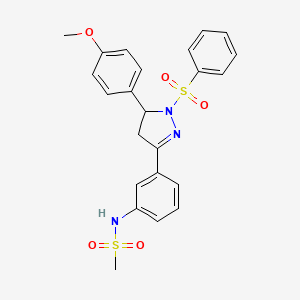
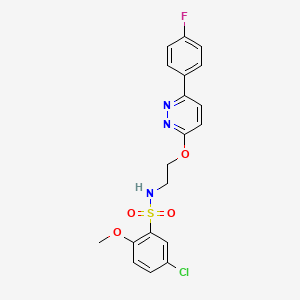
![3-[(4-chlorophenyl)methyl]-8-(3,5-dimethylphenyl)-1-methyl-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2476808.png)

![N-(1-cyano-1-cyclopropylethyl)-2-[(2,3-dimethylphenyl)(methyl)amino]acetamide](/img/structure/B2476811.png)
![4-(4-fluorophenyl)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2476812.png)
![(Z)-N-(6-bromo-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-((2,6-dimethylmorpholino)sulfonyl)benzamide](/img/structure/B2476814.png)
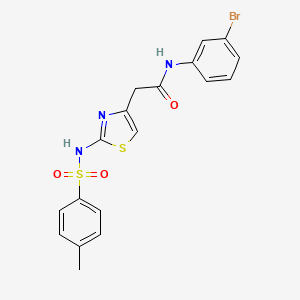
![3-isobutyl-1,6,7-trimethyl-8-(3-morpholinopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2476817.png)
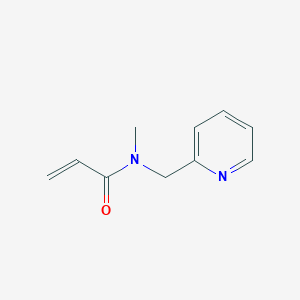
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B2476820.png)
